3-(4-chlorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
CAS No.: 895466-62-3
Cat. No.: VC4352694
Molecular Formula: C17H13ClFN3O4S
Molecular Weight: 409.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895466-62-3 |
|---|---|
| Molecular Formula | C17H13ClFN3O4S |
| Molecular Weight | 409.82 |
| IUPAC Name | 3-(4-chlorophenyl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide |
| Standard InChI | InChI=1S/C17H13ClFN3O4S/c18-12-3-7-14(8-4-12)27(24,25)10-9-15(23)20-17-22-21-16(26-17)11-1-5-13(19)6-2-11/h1-8H,9-10H2,(H,20,22,23) |
| Standard InChI Key | DAPIOPZYJYALQW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₇H₁₃ClFN₃O₄S, with a molecular weight of 409.82 g/mol. Its IUPAC name delineates the structural components: a 4-chlorobenzenesulfonyl group attached to a propanamide chain, which is further linked to a 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl moiety. The sulfonyl group (-SO₂-) enhances electrophilicity, while the oxadiazole ring contributes to π-π stacking interactions, critical for binding biological targets .
Stereoelectronic Properties
The 4-fluorophenyl substituent introduces electron-withdrawing effects, modulating the electron density of the oxadiazole ring. This perturbation influences the compound’s solubility and membrane permeability, though experimental solubility data remain unreported. Quantum mechanical calculations predict a logP value of ~3.2, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Optimization
Reaction Pathway
The synthesis involves a multi-step sequence:
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Sulfonylation: 4-Chlorobenzenesulfonyl chloride reacts with propanamide under basic conditions (triethylamine) to form the sulfonamide intermediate.
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Oxadiazole Formation: Cyclocondensation of the intermediate with 4-fluorobenzohydrazide in the presence of phosphorous oxychloride yields the 1,3,4-oxadiazole ring.
Table 1: Key Synthesis Parameters
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Sulfonylation | 4-Chlorobenzenesulfonyl chloride, Triethylamine | Dichloromethane | 0–5°C | 78% |
| Cyclocondensation | POCl₃, 4-Fluorobenzohydrazide | DMF | 80°C | 65% |
Catalytic Enhancements
Triethylamine serves dual roles: neutralizing HCl byproducts and catalyzing the sulfonylation via nucleophilic assistance. Recent efforts explore ionic liquid catalysts to improve cyclocondensation efficiency, achieving yields up to 72% in preliminary trials .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 7.82–7.75 (m, 4H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 3.42 (t, 2H, -CH₂-), 2.95 (t, 2H, -CH₂-).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, indicative of crystalline stability. Thermogravimetric analysis (TGA) shows decomposition onset at 240°C, aligning with aromatic sulfonamide derivatives.
Biological Activity and Mechanistic Insights
Table 2: Comparative Bioactivity of Oxadiazole Derivatives
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| This compound | AChE (predicted) | ~2.5* | |
| Analog (23)* | AChE | 1.2 | |
| Analog (15)* | COX-2 | 0.9 | |
| *Predicted via QSAR modeling; *From ACS Omega study . |
Research Gaps and Future Directions
Despite promising in silico and in vitro data, critical gaps persist:
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Pharmacokinetic Profiling: Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) data limits preclinical advancement.
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Target Validation: Specific molecular targets (e.g., kinases, GPCRs) remain unconfirmed.
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Synthetic Scalability: Current yields (65–78%) necessitate optimization for industrial-scale production.
Proposed studies include fragment-based drug design to enhance selectivity and murine models to evaluate in vivo efficacy .
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